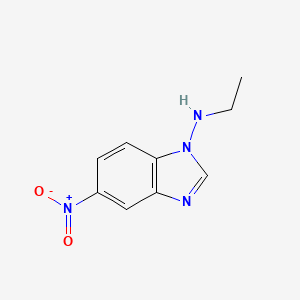

N-Ethyl-5-nitro-1H-benzimidazol-1-amine

Description

N-Ethyl-5-nitro-1H-benzimidazol-1-amine is a benzimidazole derivative characterized by a nitro group at position 5 of the benzimidazole core and an ethyl substituent at the N-1 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and chemical properties. The ethyl group at N-1 enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), which may impact solubility and bioavailability.

Properties

CAS No. |

61981-60-0 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N-ethyl-5-nitrobenzimidazol-1-amine |

InChI |

InChI=1S/C9H10N4O2/c1-2-11-12-6-10-8-5-7(13(14)15)3-4-9(8)12/h3-6,11H,2H2,1H3 |

InChI Key |

BTMUWSQOVSMQBN-UHFFFAOYSA-N |

Canonical SMILES |

CCNN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For N-Ethyl-5-nitro-1H-benzimidazol-1-amine, the synthetic route may involve the following steps:

Ethylation: The final step involves the ethylation of the benzimidazole ring using ethylamine under basic conditions.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-nitro-1H-benzimidazol-1-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.

Nucleophiles: Various nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products

Reduction: The reduction of the nitro group yields N-ethyl-1H-benzimidazol-1-amine.

Substitution: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.

Scientific Research Applications

N-Ethyl-5-nitro-1H-benzimidazol-1-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-Ethyl-5-nitro-1H-benzimidazol-1-amine and related benzimidazole derivatives:

Structural and Electronic Differences

- Substituent Position : The nitro group at C-5 (target compound) versus C-6 () alters electron distribution. C-5 substitution may enhance resonance stabilization compared to C-6 .

- Amine Functionalization: N,N-Dimethylation () versus monoethylation (target) modifies hydrogen-bonding capacity, impacting interactions in biological targets .

Physicochemical Properties

- Melting Points : 1-Methyl-5-nitrobenzimidazole (157–159°C) suggests higher crystallinity than chloro/methyl analogs (108°C) , likely due to stronger intermolecular interactions.

- Spectroscopic Signatures: Nitro groups in benzimidazoles typically show IR absorption near 1530–1350 cm$^{-1}$ (asymmetric/symmetric NO$_2$ stretching) and $^1$H-NMR aromatic proton shifts around δ 7.0–8.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.